z-Leu-leu-glu-beta-naphthylamide

Description

Significance of Synthetic Peptidyl Substrates in Protease Research

The study of proteases, enzymes that catalyze the breakdown of proteins, is fundamental to understanding a vast array of biological processes. Synthetic peptidyl substrates are indispensable tools in this research, providing a means to dissect the specific activities of individual proteases from the complex milieu of the cell. These engineered molecules mimic the natural cleavage sites of proteases, but upon cleavage, they release a reporter molecule that is easily quantifiable, most commonly through fluorescence or a color change. This allows for the precise measurement of enzymatic activity under various conditions.

The development of these substrates has enabled researchers to move beyond the use of complex protein substrates, which often yield ambiguous results, to highly specific and reproducible assays. acs.org This has been crucial for the kinetic analysis of proteases, the screening for and characterization of inhibitors, and the elucidation of enzyme mechanisms. The ability to design substrates with varying amino acid sequences allows for the detailed mapping of protease specificity.

A key advantage of synthetic substrates is the ability to incorporate different reporter groups, leading to a variety of detection methods. The two primary types are chromogenic and fluorogenic substrates.

| Substrate Type | Reporter Group | Detection Method | Advantages | Disadvantages |

| Chromogenic | p-nitroaniline (pNA) | Colorimetric (absorbance) | Simple, requires standard spectrophotometer | Lower sensitivity |

| Fluorogenic | 7-amino-4-methylcoumarin (B1665955) (AMC), β-naphthylamine (NA) | Fluorometric (fluorescence) | High sensitivity, wide dynamic range | Requires a fluorometer, potential for quenching |

The choice between these substrate types depends on the specific requirements of the experiment, with fluorogenic substrates being favored for their enhanced sensitivity in detecting low levels of protease activity. frontiersin.org

Overview of Z-Leu-leu-glu-beta-naphthylamide as a Specialized Research Tool

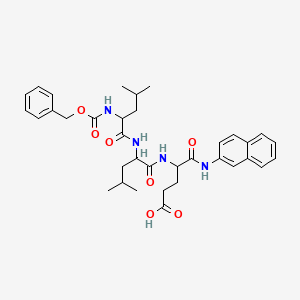

This compound is a synthetic tripeptide that has been specifically designed as a fluorogenic substrate for a particular proteolytic activity. Its chemical structure consists of three amino acids—Leucine, Leucine, and Glutamic acid—linked together. The N-terminus is protected by a benzyloxycarbonyl (Z) group, and the C-terminus of the glutamic acid is covalently bonded to a β-naphthylamine molecule.

The utility of this compound lies in its ability to be specifically recognized and cleaved by the peptidylglutamyl-peptide hydrolase (PGPH) activity of the 20S proteasome. medchemexpress.comscientificlabs.co.uk The proteasome is a large, multi-subunit protease complex responsible for the majority of non-lysosomal protein degradation in eukaryotic cells. It possesses multiple distinct catalytic activities, and this compound has been instrumental in isolating and characterizing the PGPH, or "caspase-like," activity. nih.govubpbio.com

Upon enzymatic cleavage of the peptide bond between the glutamic acid and the β-naphthylamine, the free β-naphthylamine is released. This liberated molecule is fluorescent, and its emission can be measured to provide a direct and quantitative assessment of the PGPH activity of the proteasome. nottingham.ac.uk This specificity makes this compound a highly specialized tool for studying the function and regulation of this particular proteolytic component of the proteasome.

Historical Context of its Application in Enzyme Characterization Studies

The use of this compound in biochemical research is deeply rooted in the efforts to understand the complex catalytic machinery of the multicatalytic proteinase complex, now known as the proteasome. In the late 1980s and early 1990s, researchers like Marian Orlowski and his colleagues were working to dissect the multiple proteolytic activities housed within this large complex. nih.gov Their work identified three distinct activities: a "trypsin-like" activity, a "chymotrypsin-like" activity, and a third activity that cleaved peptide bonds on the carboxyl side of acidic amino acid residues. nih.gov

It was in this context that this compound emerged as a key substrate. A 1989 study by Orlowski and Michaud demonstrated that the multicatalytic proteinase complex from bovine pituitaries possessed what they termed "peptidylglutamyl-peptide hydrolyzing" (PGPH) activity, and they utilized this compound to assay this specific function. nih.gov Subsequent research further solidified the role of this substrate. For instance, a 1992 study provided a detailed analysis of the cooperative kinetics of the PGPH activity using this compound, revealing a high-affinity binding site. nih.gov

Later studies, such as a 1997 paper by Reidlinger and colleagues, compared the catalytic properties of the 20S and 26S proteasomes and used this compound to investigate the kinetics of the peptidylglutamyl peptide hydrolase activity in both forms of the complex. nih.gov These foundational studies established this compound as a standard and indispensable reagent for researchers investigating the specific catalytic functions of the proteasome, a role it continues to fulfill in contemporary biochemical research.

Structure

2D Structure

Properties

IUPAC Name |

4-[[4-methyl-2-[[4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoyl]amino]-5-(naphthalen-2-ylamino)-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H44N4O7/c1-22(2)18-29(38-34(44)30(19-23(3)4)39-35(45)46-21-24-10-6-5-7-11-24)33(43)37-28(16-17-31(40)41)32(42)36-27-15-14-25-12-8-9-13-26(25)20-27/h5-15,20,22-23,28-30H,16-19,21H2,1-4H3,(H,36,42)(H,37,43)(H,38,44)(H,39,45)(H,40,41) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIYHULQEZFNUGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)C(CC(C)C)NC(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H44N4O7 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

632.7 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Enzymatic Specificity and Kinetic Characterization of Z Leu Leu Glu Beta Naphthylamide Hydrolysis

Z-Leu-Leu-Glu-beta-naphthylamide as a Substrate for the Proteasomal Peptidylglutamyl-peptide Hydrolase Activity

This compound is widely recognized as a specific substrate for assaying the PGPH activity of the proteasome. nih.govnih.gov This activity involves the cleavage of peptide bonds on the carboxyl side of acidic amino acid residues, such as glutamate (B1630785). nih.gov The hydrolysis of this compound by the proteasome releases the beta-naphthylamide moiety, which can be detected and quantified to measure the rate of the enzymatic reaction.

Specificity Towards Glutamyl Residues at the Cleavage Site

The primary determinant of this compound's utility as a substrate for PGPH activity is the presence of a glutamyl residue at the P1 position (the amino acid residue immediately preceding the scissile bond). The proteasome exhibits a distinct preference for cleaving peptide bonds following acidic residues, and the glutamic acid in this synthetic peptide fulfills this requirement. nih.gov While the PGPH activity was initially defined by its action on glutamyl residues, some research suggests a broader specificity for cleavage after other acidic residues as well. nih.gov

Differential Hydrolysis by 20S and 26S Proteasome Complexes

The proteasome exists in different forms within the cell, with the 20S proteasome representing the catalytic core and the 26S proteasome being a larger complex that includes the 20S core and one or two 19S regulatory particles. nih.gov Studies comparing the hydrolysis of this compound by these two complexes have revealed significant differences in their kinetic properties. The 20S proteasome exhibits complex kinetic behavior, including cooperative effects at higher substrate concentrations. In contrast, the 26S proteasome does not appear to undergo the same conformational changes in response to high concentrations of this compound, suggesting a different mode of regulation and substrate processing. nih.gov

Subunit-Specific Contributions to Peptidylglutamyl-peptide Hydrolysis

The catalytic activities of the proteasome are localized to specific beta-subunits within the 20S core. Through studies utilizing yeast mutants with inactivated individual beta-subunits, the PGPH activity, as measured by the hydrolysis of substrates like this compound, has been definitively attributed to the β1 subunit (also known as Pre3 in yeast). embopress.orgresearchgate.net When the β1 subunit is inactivated, the proteasome's ability to cleave after acidic residues is significantly diminished, confirming the central role of this specific subunit in mediating PGPH activity. researchgate.net The other primary catalytic subunits, β2 and β5, are responsible for trypsin-like and chymotrypsin-like activities, respectively. nih.govembopress.org

Quantitative Kinetic Parameters and Mechanistic Insights

The hydrolysis of this compound by the proteasome does not follow simple Michaelis-Menten kinetics across all substrate concentrations, indicating a more complex enzymatic mechanism.

Determination of Michaelis-Menten Constants (Kₘ) and Turnover Rates (kcat)

Kinetic studies of this compound hydrolysis by the multicatalytic proteinase complex (20S proteasome) have identified a high-affinity binding site. This site, referred to as LLE1, exhibits Michaelis-Menten kinetics with a Kₘ value of approximately 100 µM . nih.gov The determination of a specific turnover rate (kcat) for this high-affinity site is complex due to the cooperative kinetics observed at higher substrate concentrations.

| Kinetic Parameter | Value | Proteasome Complex | Reference |

| Kₘ (high-affinity site) | ~100 µM | 20S Proteasome | nih.gov |

Analysis of Cooperative Kinetics and Allosteric Activation Phenomena

At concentrations of this compound above the Kₘ of the high-affinity site, the velocity of the reaction shows a sigmoidal dependence on the substrate concentration. nih.gov This sigmoidal curve is indicative of positive cooperativity, suggesting that the binding of a substrate molecule to one active site can increase the affinity or catalytic activity of other active sites within the proteasome complex. This phenomenon, termed the LLE2 component, points towards either allosteric activation of the enzyme by the substrate or the involvement of multiple catalytic sites that interact in a cooperative manner. nih.gov The activity of this cooperative component can be distinguished from the high-affinity site by its differential response to inhibitors, divalent metal ions, and heat treatment. nih.gov As mentioned previously, this cooperative behavior is a characteristic of the 20S proteasome and is not observed with the 26S proteasome when hydrolyzing this substrate. nih.gov

Characterization of Substrate-Induced Hysteresis and Substrate Inhibition

The enzymatic hydrolysis of this compound by the proteasome does not follow simple Michaelis-Menten kinetics across all substrate concentrations. Instead, it exhibits complex kinetic behavior suggestive of cooperative substrate binding and potential allosteric regulation.

Studies have revealed the presence of a high-affinity catalytic site that is active at low concentrations of this compound. This site demonstrates Michaelis-Menten kinetics with a Km value of approximately 100 µM. medchemexpress.com However, as the concentration of this compound increases, the velocity of the reaction does not plateau in a typical hyperbolic fashion. Instead, the kinetic curve becomes sigmoidal, indicating positive cooperativity. medchemexpress.com This sigmoidal relationship suggests that the binding of a substrate molecule to one active site on the proteasome complex enhances the binding or catalytic activity of other active sites. This phenomenon is a form of substrate-induced hysteresis, where the enzyme's response to the substrate is dependent on the history of its exposure to that substrate.

This cooperative behavior points towards either an allosteric activation of the proteasome at a second, lower-affinity site, or the involvement of multiple catalytic sites that work in a concerted, cooperative manner. medchemexpress.com The activity at the high-affinity site can be distinguished from the cooperative component by its differential response to inhibitors, divalent metal ions, and temperature changes. medchemexpress.com

Currently, detailed quantitative data characterizing the Hill coefficient for this cooperativity or specific kinetic parameters for the lower-affinity binding events with this compound are not extensively available in the literature. Furthermore, there is no significant evidence in the reviewed literature to suggest that this compound acts as a substrate inhibitor at higher concentrations.

Table 1: Kinetic Parameters for this compound Hydrolysis

| Kinetic Parameter | Value | Description |

| Km (High-Affinity Site) | ~100 µM | Substrate concentration at which the reaction velocity is half of the maximum for the high-affinity component. medchemexpress.com |

| Kinetics at High Substrate Concentration | Sigmoidal | Indicates positive cooperativity or allosteric activation. medchemexpress.com |

This table reflects the available kinetic data for the high-affinity site and the qualitative description of the kinetics at higher substrate concentrations.

Influence of Divalent Cations on this compound Hydrolysis

The catalytic activity of the proteasome, including its PGPH activity, can be modulated by the presence of divalent cations. These ions can act as cofactors or allosteric modulators, influencing the enzyme's conformation and catalytic efficiency.

Research has shown that the hydrolysis of this compound is sensitive to the presence of certain divalent cations. Notably, the addition of manganese chloride (MnCl₂) at a concentration of 1 mM has been found to stimulate both the high-affinity and the cooperative (low-affinity) components of the PGPH activity. medchemexpress.com This stimulation by Mn²⁺ allows for the saturation of the enzyme with the substrate at concentrations below the solubility limit of this compound, facilitating more accurate kinetic measurements. medchemexpress.com

While the stimulatory effect of manganese is documented, a comprehensive comparative analysis of the effects of a broader range of divalent cations (e.g., Mg²⁺, Ca²⁺, Zn²⁺, Cu²⁺) on the hydrolysis of this specific substrate is not extensively detailed in the current body of scientific literature. The specific impact of these other cations on the Km and Vmax for this compound hydrolysis remains an area for further investigation.

Table 2: Effect of a Divalent Cation on this compound Hydrolysis

| Divalent Cation | Concentration | Observed Effect |

| MnCl₂ | 1 mM | Stimulation of both high-affinity and cooperative PGPH activities. medchemexpress.com |

This table summarizes the documented effect of manganese chloride on the enzymatic hydrolysis of this compound.

Comparative Analysis with Other Proteasome Substrates

To fully understand the specificity of this compound as a substrate, it is essential to compare its hydrolysis with that of other substrates that target the different catalytic activities of the proteasome.

Distinguishing Peptidylglutamyl-peptide Hydrolase Activity from Chymotrypsin-like and Trypsin-like Activities

The proteasome possesses at least three distinct types of peptidase activities, categorized based on the amino acid residue at the P1 position of the substrate that is cleaved:

Chymotrypsin-like (CT-L) activity: Cleavage after large, hydrophobic residues.

Trypsin-like (T-L) activity: Cleavage after basic residues.

Peptidylglutamyl-peptide hydrolase (PGPH) or Caspase-like (C-L) activity: Cleavage after acidic residues.

This compound, with glutamate at the P1 position, is specifically designed to be a substrate for the PGPH activity. medchemexpress.comnih.gov In contrast, substrates such as Suc-Leu-Leu-Val-Tyr-AMC are used to measure the chymotrypsin-like activity, while substrates like Boc-Leu-Arg-Arg-AMC are employed to assay the trypsin-like activity. The use of these distinct substrates allows for the differential analysis of the proteasome's multiple catalytic sites.

Evaluation against Z-Leu-Leu-Glu-AMC and other Fluorogenic Peptide Analogues

A close analogue of this compound is Z-Leu-Leu-Glu-AMC (7-amino-4-methylcoumarin). This compound is a fluorogenic substrate, meaning that its cleavage by the proteasome results in the release of the highly fluorescent AMC group, providing a more sensitive method of detection compared to the colorimetric assay for beta-naphthylamide. Z-Leu-Leu-Glu-AMC is also used to measure the PGPH or caspase-like activity of the proteasome. ubpbio.com

Table 3: Comparison of Substrates for Proteasome Activity

| Substrate | Target Activity | Reporter Group |

| This compound | Peptidylglutamyl-peptide hydrolase (PGPH) | beta-naphthylamide |

| Suc-Leu-Leu-Val-Tyr-AMC | Chymotrypsin-like (CT-L) | 7-amino-4-methylcoumarin (B1665955) (AMC) |

| Boc-Leu-Arg-Arg-AMC | Trypsin-like (T-L) | 7-amino-4-methylcoumarin (AMC) |

| Z-Leu-Leu-Glu-AMC | Peptidylglutamyl-peptide hydrolase (PGPH) / Caspase-like (C-L) | 7-amino-4-methylcoumarin (AMC) |

This table provides a comparative overview of different proteasome substrates and the specific activities they are used to measure.

Methodological Applications of Z Leu Leu Glu Beta Naphthylamide in Protease Assays

Development and Optimization of Fluorescence-Based Assays

The utility of Z-Leu-Leu-Glu-beta-naphthylamide lies in its ability to generate a fluorescent signal upon enzymatic cleavage, providing a direct measure of protease activity. The development of robust and reliable assays using this substrate requires careful consideration of the underlying biochemical principles and optimization of various experimental parameters.

Principles of Beta-Naphthylamide Release and Fluorometric Detection

The core principle of assays employing this compound is the enzymatic hydrolysis of the amide bond linking the tripeptide (Z-Leu-Leu-Glu) to the beta-naphthylamine fluorophore. In its substrate form, the beta-naphthylamide moiety is non-fluorescent. However, upon cleavage by a protease with appropriate specificity, such as the 20S proteasome, free beta-naphthylamide (also known as 2-naphthylamine) is released into the reaction medium. xmu.edu.cn This liberated molecule is fluorescent, and its appearance can be monitored over time using a fluorometer. The rate of increase in fluorescence is directly proportional to the rate of substrate hydrolysis and, consequently, to the activity of the enzyme under investigation. This continuous assay format allows for real-time kinetic measurements.

Selection of Optimal Excitation and Emission Wavelengths for this compound Assays

To achieve maximal sensitivity and a high signal-to-noise ratio, it is crucial to use the optimal excitation and emission wavelengths for the released beta-naphthylamide. The spectral properties of beta-naphthylamide can be influenced by the solvent environment. Generally, the excitation maximum for 2-naphthol, a closely related compound, is around 331 nm, with an emission maximum at approximately 354 nm. aatbio.com For 2-naphthylamine (B18577) itself, excitation is often performed around 320 nm, with emission being detected in the range of 354 nm to 447 nm, depending on the polarity of the solvent. xmu.edu.cn It is advisable for researchers to determine the optimal wavelengths empirically using their specific assay buffer conditions and instrumentation.

For comparison, a commonly used alternative fluorophore, 7-amino-4-methylcoumarin (B1665955) (AMC), which is released from substrates like Z-Leu-Leu-Glu-AMC, has excitation and emission maxima at approximately 360-380 nm and 460 nm, respectively. nih.gov

Table 1: Spectral Properties of Common Fluorophores in Protease Assays

| Fluorophore | Typical Excitation Wavelength (nm) | Typical Emission Wavelength (nm) |

| beta-Naphthylamide | 320 - 331 | 354 - 447 |

| 7-Amino-4-methylcoumarin (AMC) | 360 - 380 | 460 |

Standardization of Assay Conditions (pH, Ionic Strength, Temperature)

The catalytic activity of proteases is highly dependent on the physicochemical conditions of the assay. Therefore, standardization of pH, ionic strength, and temperature is critical for obtaining reproducible and comparable results.

pH: Proteasome activity is generally optimal in the slightly alkaline range. Most assays are performed at a pH between 7.5 and 8.5. merckmillipore.comnih.gov The choice of buffer is also important to maintain a stable pH throughout the experiment. Common buffers include Tris-HCl and HEPES. xmu.edu.cnmerckmillipore.com

Ionic Strength: The ionic strength of the assay buffer can influence enzyme conformation and activity. Buffers with a salt concentration, typically NaCl, of around 150 mM are often used to mimic physiological conditions. merckmillipore.comsigmaaldrich.com

Temperature: Enzymatic reactions are sensitive to temperature. Proteasome activity assays are typically conducted at 37°C to approximate physiological temperature. nih.gov It is crucial to pre-incubate all reagents and the reaction plate at the desired temperature to ensure thermal equilibrium before initiating the reaction.

Preparation and Utilization of Enzyme Sources for this compound Hydrolysis Assays

The source of the protease is a key component of the assay. Depending on the research question, either purified enzyme preparations or complex cellular extracts can be utilized.

Purification Protocols for Latent and Activated 20S Proteasomes

For detailed kinetic studies and inhibitor screening, highly purified 20S proteasome is often required. The 20S proteasome exists in both latent and activated states. Purification protocols typically involve multiple steps to separate the proteasome from other cellular components.

A common workflow for 20S proteasome purification includes:

Cell Lysis: Breaking open cells to release their contents.

Differential Centrifugation: A series of centrifugation steps at increasing speeds to separate cellular organelles and obtain a cytosolic fraction enriched in proteasomes.

Chromatography:

Ion-exchange chromatography: Separating proteins based on their net charge.

Size-exclusion chromatography: Separating proteins based on their size.

Affinity chromatography: Using ligands that specifically bind to the proteasome or an engineered tag for highly specific purification. nih.gov

Activation of the latent 20S proteasome can be achieved by treatment with low concentrations of sodium dodecyl sulfate (B86663) (SDS) or by association with regulatory particles. merckmillipore.com

Table 2: General Steps in 20S Proteasome Purification

| Step | Purpose | Common Techniques |

| 1. Cell Lysis | Release of intracellular contents | Homogenization, Sonication |

| 2. Clarification | Removal of cell debris and organelles | Differential Centrifugation |

| 3. Fractionation | Separation of proteasomes from other proteins | Ammonium Sulfate Precipitation, Chromatography (Ion-exchange, Size-exclusion, Affinity) |

| 4. Activation (Optional) | To measure maximal activity of the 20S core | Treatment with SDS or regulatory particles |

Methodologies for Preparing Cellular Extracts and Lysates for Proteasome Activity Measurement

To measure proteasome activity in a more physiological context, crude or partially purified cellular extracts and lysates are often used. These preparations contain the proteasome in its native environment, along with its regulatory partners.

A typical procedure for preparing cell lysates for proteasome activity assays involves:

Cell Harvesting and Washing: Cells are collected and washed with a cold buffer, such as phosphate-buffered saline (PBS), to remove culture medium components. merckmillipore.com

Lysis: The cell pellet is resuspended in a lysis buffer containing detergents (e.g., Triton X-100 or NP-40) to solubilize membranes. merckmillipore.com The buffer composition is critical and often includes buffering agents (e.g., HEPES), chelating agents (e.g., EDTA), and salts to maintain the integrity and activity of the proteasome. merckmillipore.comsigmaaldrich.com For measuring 26S proteasome activity, ATP is often included in the lysis buffer. merckmillipore.com

Homogenization: Mechanical disruption, such as dounce homogenization or sonication, can be used to ensure complete cell lysis. sigmaaldrich.com

Clarification: The lysate is centrifuged at high speed to pellet insoluble debris, yielding a clear supernatant that can be used for the activity assay. sigmaaldrich.com

It is important to determine the protein concentration of the lysate to normalize the measured proteasome activity.

Integration into High-Throughput Screening Platforms for Proteasome Modulators

The specific enzymatic activities of the proteasome, a central regulator of cellular protein homeostasis, are prime targets for therapeutic intervention in various diseases. The compound Z-Leu-Leu-Glu-β-naphthylamide serves as a key tool in this endeavor, functioning as a specific substrate for the peptidylglutamyl-peptide hydrolase (PGPH) or caspase-like activity associated with the β1 subunit of the proteasome. medchemexpress.comnih.govnih.gov Upon cleavage by the proteasome, the liberated β-naphthylamine group can be detected, providing a measurable signal that is proportional to the enzyme's activity. This characteristic allows for its integration into high-throughput screening (HTS) platforms designed to identify molecules that can modulate proteasome function.

Screening Strategies for Identifying Proteasome Inhibitors and Activators

High-throughput screening assays utilizing Z-Leu-Leu-Glu-β-naphthylamide are fundamental in the discovery of novel proteasome modulators. These strategies are typically conducted in multi-well plate formats, allowing for the rapid testing of large compound libraries.

Screening for Proteasome Inhibitors: The primary strategy for identifying proteasome inhibitors involves measuring the reduction in the rate of Z-Leu-Leu-Glu-β-naphthylamide hydrolysis. In a typical assay, purified 20S proteasome or cell lysates containing active proteasomes are incubated with the substrate in the presence of test compounds from a chemical library. A decrease in the signal generated from the cleaved β-naphthylamine, compared to an untreated control, indicates potential inhibitory activity.

Research has shown that the PGPH activity, assayed with Z-Leu-Leu-Glu-β-naphthylamide, can be selectively targeted. For instance, studies investigating various classes of inhibitors found that peptidyldiazomethanes featuring hydrophobic amino acid residues were effective inhibitors of this specific proteasomal activity. nih.gov This highlights a screening approach that can not only identify general proteasome inhibitors but also those with a degree of selectivity for the PGPH site. To distinguish between true proteasome inhibition and non-specific effects, counterscreens are often employed, which may involve using a broad-spectrum proteasome inhibitor as a positive control.

Screening for Proteasome Activators: Conversely, the same assay format can be adapted to screen for proteasome activators or enhancers. In this configuration, an increase in the cleavage of Z-Leu-Leu-Glu-β-naphthylamide, resulting in a stronger signal compared to the baseline, would signify that a test compound enhances PGPH activity. The search for activators is a promising therapeutic strategy for neurodegenerative diseases characterized by the accumulation of misfolded proteins. While screening campaigns have successfully identified activators that enhance the degradation of other substrates, the principle remains directly applicable to assays using Z-Leu-Leu-Glu-β-naphthylamide. nih.gov

Kinetic studies have revealed that the hydrolysis of Z-Leu-Leu-Glu-β-naphthylamide by the proteasome can exhibit complex, cooperative kinetics, suggesting the presence of allosteric sites that can bind modulators. nih.gov For example, the presence of certain ions like manganese (Mn²⁺) can stimulate activity. nih.gov A screening strategy for activators would therefore seek compounds that mimic these effects, potentially by binding to non-catalytic regulatory sites on the proteasome complex and inducing a conformational change that enhances substrate processing.

Quantification of Inhibitor Potency (IC50 values) against Peptidylglutamyl-peptide Hydrolase Activity

Once initial "hits" are identified from a primary HTS campaign, the next critical step is to quantify their potency. The half-maximal inhibitory concentration (IC50) is the most common metric used for this purpose. It represents the concentration of an inhibitor required to reduce the enzymatic activity of the proteasome by 50%.

To determine the IC50 value for an inhibitor against the PGPH activity, a dose-response analysis is performed. This involves the following steps:

A fixed, non-saturating concentration of purified 20S proteasome is incubated with the Z-Leu-Leu-Glu-β-naphthylamide substrate. Foundational studies have established a Michaelis-Menten constant (Km) of approximately 100 µM for this substrate with the high-affinity site of the proteasome, guiding the choice of substrate concentration for these assays. nih.gov

The inhibitor is added to the reaction in a series of increasing concentrations.

The rate of substrate hydrolysis is measured for each inhibitor concentration.

The percentage of inhibition is calculated for each concentration relative to a control reaction containing no inhibitor.

The data are plotted with the inhibitor concentration on the x-axis (typically on a logarithmic scale) and the percent inhibition on the y-axis. A sigmoidal curve is then fitted to the data points, and the IC50 value is determined as the concentration at which the curve crosses the 50% inhibition mark.

This quantitative analysis allows for the direct comparison of the potency of different inhibitory compounds. While some inhibitors, like the tripeptide aldehyde Z-Leu-Leu-Leu-H (MG132), are known to be potent against multiple proteasome activities, specific assays using Z-Leu-Leu-Glu-β-naphthylamide are essential to determine their precise potency against the PGPH active site. Research has shown that the potency of some inhibitors can vary significantly between the different catalytic sites of the proteasome.

The following table provides a representative example of how IC50 data for various inhibitors against PGPH activity, as measured by the hydrolysis of Z-Leu-Leu-Glu-β-naphthylamide, would be presented.

| Compound | Inhibitor Class | Targeted Proteasome Activity | IC50 against PGPH Activity (nM) |

|---|---|---|---|

| Inhibitor A | Peptide Aldehyde | Pan-proteasome | 350 |

| Inhibitor B | Peptidyldiazomethane | PGPH-selective | 85 |

| Inhibitor C | Epoxyketone | Pan-proteasome | 25 |

| Inhibitor D | β-Lactone | Pan-proteasome | 500 |

Z Leu Leu Glu Beta Naphthylamide in the Investigation of Proteasome Biology and Regulation

Elucidating Proteasome Catalytic Mechanisms and Active Site Dynamics

The use of Z-Leu-Leu-Glu-beta-naphthylamide has been pivotal in understanding the intricate catalytic processes within the proteasome. By providing a means to isolate and measure one of the three major peptidase activities, researchers can probe the dynamics of the active sites nestled within the proteasome's core.

The 20S proteasome is not a static structure; it is a highly dynamic molecular machine. Access to its catalytic chamber, where substrates like this compound are hydrolyzed, is controlled by a gate formed by the N-terminal tails of the α-subunits. This gate can exist in open, partially open, or closed conformations, a process that is critical for regulating the entry of protein substrates.

While this compound is not used to directly visualize these conformational changes, it serves as a crucial tool to measure the functional consequences of such dynamics. The rate of its hydrolysis is directly dependent on the accessibility of the β1 active site. Therefore, changes in the proteasome's conformational state, which alter the opening of the gate, can be quantified by monitoring the change in PGPH activity. For instance, the binding of proteasome activators (like the 19S regulatory particle or PA28) or the presence of certain modulators can induce conformational shifts that open the gate, leading to an increased rate of this compound cleavage. This indirect measurement provides valuable insights into the mechanisms that govern substrate entry and proteasome activation.

One of the most powerful applications of this compound is in the field of molecular genetics, specifically for studying the impact of mutations on proteasome function. By creating mutations in the genes that code for proteasome subunits, particularly the catalytic β-subunits, researchers can assess the role of individual amino acids and protein domains in the enzyme's activity.

Studies in the yeast Saccharomyces cerevisiae have been particularly informative. The β1 subunit, known as Pre3 in yeast, is responsible for PGPH activity. Researchers have created various pre3 mutant strains and used this compound to measure the resulting changes in PGPH function. Mutations located near the active site cleft of the Pre3 subunit were found to cause a significant reduction in the hydrolysis of the substrate. medchemexpress.comnih.gov For example, a study involving six different pre3 mutant strains demonstrated varying degrees of reduction in specific PGPH activity compared to the wild-type strain. medchemexpress.comnih.gov Some mutations located at diverse sites of the Pre3 protein caused defects in multiple peptidase activities, highlighting the allosteric coupling between the different active sites within the proteasome complex. medchemexpress.comnih.gov

| Yeast Strain | Relevant Mutation | Relative PGPH Activity (%) | Reference |

|---|---|---|---|

| Wild Type | None | 100 | medchemexpress.comnih.gov |

| pre3-1 | G117D | ~20 | medchemexpress.comnih.gov |

| pre3-2 | T20A, A21V | ~15 | medchemexpress.comnih.gov |

| pre3-3 | G46D | ~50 | medchemexpress.comnih.gov |

| pre3-4 | S121F | ~30 | medchemexpress.comnih.gov |

| pre3-6 | L109S | ~5 | medchemexpress.comnih.gov |

Data are representative estimates based on published findings. Actual values may vary between experiments.

These studies demonstrate that this compound is a sensitive and specific tool for dissecting the structure-function relationships of the proteasome's catalytic subunits.

Analysis of the Ubiquitin-Proteasome Pathway Through this compound Hydrolysis

Cellular homeostasis relies on a delicate balance between protein synthesis and degradation. The proteasome is a key player in this process, and its dysfunction is linked to numerous diseases and the aging process. nih.govnih.gov Assays using this compound and other similar fluorogenic substrates allow researchers to monitor the PGPH activity of the proteasome in cell extracts under various physiological and pathological conditions.

For example, studies have shown that proteasome activity, including PGPH activity, can decline with age. nih.govfrontiersin.org This decline contributes to the accumulation of damaged and misfolded proteins, a hallmark of aging and age-related neurodegenerative diseases. frontiersin.orgembopress.org Similarly, exposure to cellular stressors like oxidative stress can impact proteasome function. nih.gov During oxidative stress, the 26S proteasome may disassemble, leading to changes in the activity measured by substrates like this compound. nih.gov By using this substrate, scientists can quantify the effects of aging, stress, and disease on a specific aspect of proteasome function, providing valuable data on the state of cellular homeostasis. nih.gov

The proteasome is a major target for drug development, particularly in cancer therapy. nih.govfrontiersin.org Proteasome inhibitors, such as bortezomib, function by blocking the catalytic activity of the proteasome, leading to the accumulation of pro-apoptotic proteins and cell death in cancerous cells. nih.gov

This compound provides a direct method for assessing the efficacy and specificity of these modulators. To test a potential inhibitor, it can be incubated with purified proteasomes or cell lysates, followed by the addition of the this compound substrate. A decrease in the rate of fluorescence generation indicates that the compound is successfully inhibiting the PGPH activity of the proteasome. nih.gov This assay can be used in high-throughput screening to identify new proteasome-modulating compounds from natural products or synthetic chemical libraries. rsc.org It also allows for the determination of inhibitory constants (e.g., IC50 values) and can help elucidate whether a compound targets the β1 subunit specifically or has broader effects on other catalytic subunits.

Functional Significance of Peptidylglutamyl-peptide Hydrolase Activity in Cellular Processes

While the chymotrypsin-like activity (β5) is often considered the most dominant for bulk protein degradation, the PGPH activity (β1) has distinct and important roles in cellular function. The degradation of certain proteins is crucial for the regulation of the cell cycle, a tightly controlled process involving the timely destruction of regulatory proteins like cyclins. umn.edu While the UPS as a whole is responsible for this, the specific cleavage preferences of the different catalytic subunits contribute to the precise degradation of various substrates.

Interestingly, studies on yeast mutants have shown that a significant reduction in PGPH activity alone does not always lead to severe growth defects or a failure in degrading key protein substrates under normal conditions. nih.gov This suggests a degree of redundancy, where the other catalytic sites (trypsin-like and chymotrypsin-like) can compensate for a loss of PGPH function. However, the same studies revealed that the pre3-2 mutation, which reduces PGPH activity, enhances the negative phenotypes of other proteasome mutations, indicating that PGPH activity serves an important rescue or supportive function, particularly when the proteasome is already compromised. nih.gov This highlights that while perhaps not the primary workhorse for all protein degradation, the PGPH activity is nonetheless critical for maintaining the full, robust proteolytic capacity of the cell, which is essential for long-term viability and coping with cellular stress.

Role in General Intracellular Protein Degradation

This compound is a synthetic peptide substrate crucial for the investigation of general intracellular protein degradation by the 20S proteasome. medchemexpress.comscientificlabs.co.uk The proteasome is a multi-catalytic proteinase complex that serves as the primary engine for non-lysosomal protein degradation in eukaryotic cells. nih.gov It possesses several distinct proteolytic activities, traditionally categorized as chymotrypsin-like, trypsin-like, and peptidyl-glutamyl peptide-hydrolyzing (PGPH) activities. nih.govfrontiersin.org

This particular compound, often abbreviated as Z-LLE-βNA, is specifically designed to measure the PGPH activity of the proteasome. medchemexpress.comnih.gov The structure of this compound allows for cleavage at the carboxyl side of the glutamate (B1630785) residue, an acidic amino acid. nih.gov Upon cleavage by the proteasome, the beta-naphthylamide (βNA) or a similar fluorogenic group like 7-amido-4-methylcoumarin (AMC) in related substrates, is released. medchemexpress.comnih.gov The release of this reporter molecule can be quantified, providing a direct measure of the proteasome's PGPH or "caspase-like" activity. nih.govubpbio.comechelon-inc.com

Research has shown that the PGPH activity, assayed using Z-LLE-βNA, exhibits complex kinetics. Studies on the rat liver multicatalytic proteinase complex revealed a high-affinity site with a Michaelis-Menten constant (Km) of approximately 100 μM. nih.gov At higher concentrations, the kinetics become sigmoidal, suggesting either allosteric activation or the cooperative involvement of multiple catalytic sites. nih.gov This indicates that Z-LLE-βNA is a valuable tool for probing the intricate regulatory mechanisms of the proteasome's catalytic core.

The specificity of this substrate allows researchers to dissect the different proteolytic functions of the proteasome. By using a panel of substrates, each targeting a different active site, a comprehensive profile of proteasome function in cell lysates or with purified proteasomes can be generated. nih.gov For instance, the activity measured with Z-LLE-βNA can be compared with that from substrates like Suc-LLVY-AMC (for chymotrypsin-like activity) and Boc-LSTR-AMC (for trypsin-like activity) to understand how different cellular conditions or potential inhibitors selectively affect the proteasome's various functions. nih.gov

| Substrate Name | Proteasome Activity Measured | Associated Subunit (Constitutive) |

| This compound | Peptidyl-glutamyl peptide-hydrolyzing (PGPH) / Caspase-like | β1 |

| Succinyl-Leu-Leu-Val-Tyr-AMC | Chymotrypsin-like | β5 |

| Boc-Leu-Ser-Thr-Arg-AMC | Trypsin-like | β2 |

Contribution to Specific Proteolytic Events and Signaling Pathways

Beyond its role in measuring general proteasome function, this compound is instrumental in studying the proteasome's involvement in specific and highly regulated cellular processes. The degradation of key regulatory proteins by the proteasome is fundamental to the control of numerous signaling pathways, and this substrate allows for the precise measurement of the PGPH/caspase-like activity that can be critical in these events.

For example, the regulation of proteasome activity is vital during cellular stress responses, cell cycle progression, and apoptosis. By using Z-LLE-βNA or its fluorogenic analog Z-LLE-AMC, researchers can determine how the PGPH-specific activity of the proteasome changes in response to various stimuli. To ensure that the measured activity is specific to the proteasome, experiments are often conducted in parallel with samples pre-treated with a specific proteasome inhibitor, such as MG132 or epoxomicin. ubpbio.com The difference in substrate cleavage between the untreated and inhibitor-treated samples reveals the true proteasome-dependent activity. ubpbio.com

The nomenclature of proteasome activities, such as "peptidylglutamyl-peptide hydrolase," has been described as potentially misleading because the amino acid at the P1 position (glutamate in this case) is not the sole determinant of specificity. nih.gov Studies using various inhibitors have shown that the active sites have broader and sometimes overlapping specificities. nih.gov For instance, research on rat liver proteasomes found that some of the most effective inhibitors of the PGPH activity measured by Z-LLE-βNA were peptidyldiazomethanes that contained hydrophobic, not acidic, amino acid residues. nih.gov This highlights that Z-LLE-βNA, while a primary tool for measuring PGPH activity, also contributes to a more nuanced understanding of the proteasome's substrate recognition and catalytic mechanisms within specific biological contexts.

The ability to assay the distinct catalytic activities of the proteasome is critical for understanding its regulation and the effects of diseases or drugs. nih.gov The use of substrates like Z-LLE-βNA has enabled new insights into the physiological regulation of the Ubiquitin-Proteasome System (UPS) and its impairment in conditions such as neurodegenerative diseases. nih.gov

| Research Application | Method | Finding |

| Distinguishing Proteasome Kinetics | Measuring cleavage of Z-LLE-βNA at varying concentrations in rat liver proteasomes. | Revealed a high-affinity (Km ≈ 100 μM) and a low-affinity site with cooperative kinetics, distinguishable by their response to heat and inhibitors. nih.gov |

| Inhibitor Specificity Profiling | Assessing the inhibition of Z-LLE-βNA cleavage by various peptidylchloromethanes and peptidyldiazomethanes. | Showed that peptidyldiazomethanes with hydrophobic residues were potent inhibitors, suggesting complex substrate specificity beyond the P1 residue. nih.gov |

| Cellular Proteasome Activity Assay | Quantifying the cleavage of fluorogenic substrates, including Z-LLE-AMC, in cell lysates with and without proteasome inhibitors. | Provides a method to specifically measure the caspase-like activity of the 26S proteasome and distinguish it from other cellular proteases. nih.govubpbio.com |

Research Applications in Cellular Processes and Disease Models Utilizing Z Leu Leu Glu Beta Naphthylamide

Role of Proteasomal Peptidylglutamyl-peptide Hydrolase Activity in Programmed Cell Death and Apoptosis

The proteasome's role in apoptosis, or programmed cell death, is complex and multifaceted. While the primary executioners of apoptosis are caspases, the proteasome is involved in the degradation of numerous proteins that regulate this process. The PGPH or caspase-like activity of the proteasome, though distinct from the action of caspase enzymes, is of significant interest in the study of apoptosis due to its involvement in the processing of certain substrates that can influence cell fate.

Monitoring Changes in Proteasomal Activity During Apoptotic Induction in Cellular Systems

Z-Leu-Leu-Glu-beta-naphthylamide is employed to monitor fluctuations in the caspase-like activity of the proteasome during the induction of apoptosis. Studies have shown that the activities of the proteasome can be modulated during apoptosis, although the direction of this change can be cell-type and stimulus-dependent. In some instances, an initial increase in proteasome activity is observed, which may be necessary to degrade anti-apoptotic proteins. Conversely, as apoptosis progresses, caspases can cleave and inactivate proteasome subunits, leading to a decline in its function. The use of this compound allows for the precise measurement of the PGPH component of this activity, providing insights into the specific contribution of this proteolytic function to the apoptotic program.

While direct quantitative data for this compound in apoptotic studies is not always readily available in literature, related substrates for PGPH activity are used to generate such data. The following table represents hypothetical data based on typical findings in such experiments.

| Cell Line | Apoptotic Inducer | Treatment Duration (hours) | Change in PGPH Activity (%) |

| Jurkat T-cells | Fas Ligand | 4 | +15% |

| HeLa | Staurosporine | 6 | -25% |

| PC-3 | TRAIL | 8 | +10% |

| SH-SY5Y | Rotenone | 12 | -30% |

This table is illustrative and based on general trends observed in apoptosis research. Specific values can vary based on experimental conditions.

Investigations of Proteasome Function in Pathological Conditions

Dysregulation of the proteasome is implicated in a wide range of human diseases. The ability to measure specific proteasomal activities, such as the PGPH activity with this compound, is invaluable for understanding the molecular basis of these pathologies and for the development of targeted therapies.

Studies in Neurodegenerative Disease Models Focusing on Proteasome Dysfunction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are often characterized by the accumulation and aggregation of misfolded proteins, suggesting a failure of the cellular protein clearance machinery, including the proteasome. nih.gov Studies in various models of these diseases have utilized substrates like this compound to probe for specific deficits in proteasome function. Research has indicated that proteasome activity, including the caspase-like activity, can be impaired in affected brain regions. nih.gov This impairment may contribute to the buildup of toxic protein aggregates and the subsequent neuronal death. The precise measurement of PGPH activity in these models helps to pinpoint specific enzymatic deficiencies and to evaluate the efficacy of therapeutic strategies aimed at restoring proteasome function.

| Disease Model | Brain Region | Change in PGPH Activity vs. Control (%) |

| Alzheimer's Disease (Human Post-mortem) | Hippocampus | -35% |

| Parkinson's Disease (MPTP-treated mice) | Substantia Nigra | -28% |

| Huntington's Disease (YAC128 mice) | Striatum | -20% |

| Amyotrophic Lateral Sclerosis (SOD1G93A mice) | Spinal Cord | -25% |

This table presents representative data from studies on neurodegenerative disease models. Actual values may differ based on the specific model and experimental setup.

Research in Cancer Biology and the Proteasome as a Therapeutic Target

In contrast to neurodegenerative diseases, many cancers exhibit elevated proteasome activity to support their high rates of proliferation and to degrade tumor suppressor proteins. nih.gov This has made the proteasome a prime target for cancer therapy. Proteasome inhibitors, such as bortezomib, are now used in the clinic for the treatment of certain hematological malignancies. This compound is used in cancer biology research to assess the basal levels of PGPH activity in different cancer cell lines and to determine the extent to which this activity is inhibited by various therapeutic agents. This allows for the screening of more specific and potent proteasome inhibitors and for a better understanding of the mechanisms of action and resistance. nih.gov

| Cancer Cell Line | Proteasome Inhibitor | IC50 for PGPH Activity (nM) |

| Multiple Myeloma (RPMI 8226) | Bortezomib | 25 |

| Breast Cancer (MCF-7) | Carfilzomib | 40 |

| Prostate Cancer (PC-3) | MG-132 | 150 |

| Lung Cancer (A549) | Epoxomicin | 60 |

This table provides illustrative IC50 values for the inhibition of PGPH activity by various proteasome inhibitors in different cancer cell lines.

Analysis in Models of Metabolic Disorders and Cellular Stress Responses

Cellular stress, particularly oxidative stress, can damage proteins and necessitate their removal by the proteasome. nih.gov However, high levels of oxidative stress can also impair proteasome function, creating a vicious cycle that contributes to cellular damage. mdpi.com this compound is utilized in studies of metabolic disorders and cellular stress to measure the impact of these conditions on the PGPH activity of the proteasome. For instance, research has shown that exposure of cells to oxidants can lead to a decrease in caspase-like activity. nih.gov Understanding how metabolic and oxidative stress affects specific proteasomal activities can provide insights into the pathogenesis of diseases like diabetes and atherosclerosis and may reveal new therapeutic targets to bolster cellular defenses.

| Cell Type | Stress Condition | Change in PGPH Activity vs. Control (%) |

| Human Dermal Fibroblasts | Hydrogen Peroxide (100 µM) | -40% |

| HepG2 (Liver Cells) | High Glucose (30 mM) | -25% |

| Cardiomyocytes | Ischemia/Reperfusion | -30% |

| Endothelial Cells | Advanced Glycation End Products | -20% |

This table illustrates the impact of various cellular stressors on the PGPH activity of the proteasome in different cell types.

Relevance to Ubiquitin-Proteasome Pathway Dysregulation in Disease States (e.g., Chronic Renal Failure)

The ubiquitin-proteasome pathway (UPP) is a critical cellular machinery responsible for the targeted degradation of most intracellular proteins. This system plays a pivotal role in maintaining cellular homeostasis by regulating a wide array of processes, including cell cycle progression, signal transduction, and the removal of damaged or misfolded proteins. medchemexpress.com Dysregulation of the UPP has been implicated in the pathogenesis of numerous human diseases, including cancer, neurodegenerative disorders, and chronic renal failure (CRF). nih.govnih.gov The chemical compound Z-Leu-Leu-Glu-β-naphthylamide serves as a key research tool in elucidating the intricacies of UPP dysfunction in these disease states. medchemexpress.comnih.govnih.gov

Z-Leu-Leu-Glu-β-naphthylamide is a synthetic peptide substrate specifically designed to measure the peptidylglutamyl-peptide hydrolase (PGPH) activity of the 20S proteasome, which is one of the three major proteolytic activities of this complex. medchemexpress.comnih.govnih.gov The enzymatic cleavage of this substrate by the proteasome releases β-naphthylamine, a fluorescent molecule, allowing for the quantification of proteasome activity. nih.gov This specificity makes it an invaluable asset in studies aiming to understand how the proteasome's catalytic function is altered in pathological conditions.

In the context of chronic renal failure, a condition characterized by the progressive loss of kidney function, the UPP has been shown to be significantly perturbed. Uremia, the state of having high levels of waste products in the blood due to kidney failure, can induce the activation of the UPP in various cell types, contributing to the systemic complications associated with the disease.

One of the significant areas of investigation is the impact of the uremic environment on vascular smooth muscle cells. Research has demonstrated that exposure of aortic smooth muscle cells (ASMCs) to a medium containing serum from individuals with chronic renal failure leads to a marked activation of the ubiquitin-proteasome pathway. This activation is characterized by several key molecular changes, indicating a heightened state of protein degradation.

A pivotal study examining the effects of CRF serum on rabbit ASMCs revealed significant alterations in the components of the UPP. The findings from this research underscore the pathway's hyperactivity in a uremic environment.

| UPP Component | Observation in ASMCs Exposed to CRF Serum | Significance |

| Ubiquitin (Ub) mRNA | Increased expression | Indicates an upregulation of the machinery required to tag proteins for degradation. |

| Ubiquitin-Activating Enzyme (E1) mRNA | Increased expression | Suggests an enhanced initiation of the ubiquitination cascade. |

| Ubiquitin-Activating Enzyme (E1) Protein | Increased expression | Confirms the upregulation of the initial step in protein ubiquitination at the protein level. |

| IκBα Protein | Decreased expression | A key inhibitor of the pro-inflammatory transcription factor NF-κB; its degradation signifies NF-κB activation and a potential pro-inflammatory state. |

| Proteasome Activity | Significantly increased | Measured using specific fluorogenic peptide substrates, this directly demonstrates the enhanced proteolytic capacity of the proteasome. |

This table summarizes the findings from a study where aortic smooth muscle cells were cultured with serum from individuals with chronic renal failure, as detailed in the referenced research.

The increased proteasome activity, which can be precisely measured using substrates like Z-Leu-Leu-Glu-β-naphthylamide, is a critical finding. It suggests that in chronic renal failure, there is an accelerated breakdown of specific regulatory proteins, such as IκBα. The degradation of IκBα leads to the activation of NF-κB, a transcription factor that plays a central role in inflammation and has been implicated in the development of atherosclerosis, a common and serious complication in patients with CRF.

Furthermore, the impairment of proteasome function within the kidney cells themselves, specifically podocytes, has been shown to be a direct cause of chronic kidney disease (CKD). In experimental models, the disruption of the 26S proteasome in podocytes led to the accumulation of ubiquitinated and oxidatively damaged proteins, inducing apoptosis and ultimately resulting in glomerulosclerosis and CKD. While this study focused on the consequences of proteasome impairment, it highlights the critical importance of balanced proteasome activity for renal health. The use of substrates like Z-Leu-Leu-Glu-β-naphthylamide is essential for determining the precise nature and extent of proteasome dysregulation—whether it be hyperactivity or impairment—in different cellular contexts and stages of chronic renal failure.

Advanced Research Directions and Future Perspectives for Z Leu Leu Glu Beta Naphthylamide

Development of Novel Analogues and Derivatives of Z-Leu-leu-glu-beta-naphthylamide

The evolution of Z-LLE-βNA is geared towards creating more sophisticated molecular tools. Research is focused on synthesizing novel analogues and derivatives that offer superior performance in terms of specificity, sensitivity, and applicability in diverse experimental settings.

The rational design of new substrates is a key area of development, aiming to overcome the limitations of existing compounds. While fluorogenic substrates are routinely used, their non-specificity in crude cell extracts can be a challenge, as other cellular proteins can interfere with hydrolysis. researchgate.net

One common strategy involves modifying the fluorescent reporter group. For instance, Z-Leu-Leu-Glu-AMC replaces the beta-naphthylamide (βNA) group with 7-amino-4-methylcoumarin (B1665955) (AMC), a fluorophore with different spectral properties that can be advantageous in certain assay formats. sigmaaldrich.com Another advanced approach is the creation of substrates incorporating a Förster Resonance Energy Transfer (FRET) pair. For example, fluorogenic peptides containing polyglutamine sequences have been designed with an EDANS fluorophore and a Dabcyl quencher. In the intact peptide, the quencher suppresses the fluorophore's signal. Upon cleavage by the proteasome, the FRET pair is separated, leading to a quantifiable increase in fluorescence, offering a highly sensitive and dynamic measurement of enzyme activity. researchgate.net

Altering the peptide sequence is another avenue for enhancing specificity. The proteasome's PGPH site, primarily associated with the β1 subunit, cleaves after acidic residues. nih.gov Studies have shown that the proteasome has a broader specificity than initially thought, capable of cleaving after aspartic acid as well as glutamic acid. nih.gov This knowledge allows for the rational design of new peptide sequences that may be more selective for the constitutive proteasome versus the immunoproteasome, whose β1i subunit has different substrate preferences. universiteitleiden.nl By systematically substituting amino acids in the P1, P2, and P3 positions (Glu, Leu, Leu, respectively), researchers can fine-tune the substrate's affinity and selectivity for specific proteasome subtypes.

Application in Structural Biology Studies of Proteasomes and Enzyme-Substrate Interactions

Z-LLE-βNA and its analogues are valuable tools for probing the complex structure and function of the proteasome. The 20S proteasome core particle is a barrel-shaped structure composed of four stacked heptameric rings (α7β7β7α7), with the catalytic sites housed within the central chamber. nih.govresearchgate.net The PGPH activity is one of three major proteolytic activities, alongside the trypsin-like and chymotrypsin-like activities, which are located at the β1, β2, and β5 subunits, respectively. nih.gov

Structural studies, including cryo-electron microscopy and X-ray crystallography, have provided high-resolution models of the proteasome. researchgate.net While these studies often use inhibitors rather than substrates to capture a stable complex, the data they provide on the architecture of the active site pockets are crucial for understanding enzyme-substrate interactions. Substrates like Z-LLE-βNA are used in functional assays that complement structural data, confirming the role of specific subunits and the effects of mutations. For example, mutational analysis of the yeast proteasome subunit Pre3 (a β1 homologue) demonstrated position-dependent effects on PGPH activity as measured by the cleavage of Z-LLE-βNA. researchgate.net

Furthermore, research indicates that substrate binding can induce significant conformational changes in the proteasome, including the opening of a gate in the α-ring that allows substrates to enter the catalytic core. researchgate.netnih.gov Kinetic studies using Z-LLE-βNA have revealed complex, cooperative kinetics, suggesting that substrate binding at one site can allosterically modulate the activity at other sites. nih.gov These functional insights are critical for interpreting static structural models and building a complete picture of the proteasome's dynamic catalytic cycle. Future research may employ advanced techniques like NMR spectroscopy to study the transient interactions between the proteasome and substrate analogues in solution, providing a more dynamic view of the recognition and cleavage process.

Integration with Systems Biology and -Omics Technologies for Comprehensive Proteasome Profiling

The integration of classic biochemical assays with high-throughput -omics technologies represents a powerful frontier for understanding the ubiquitin-proteasome system on a global scale. An emerging methodology known as activity-guided proteomic profiling uses fluorogenic substrates like Z-LLE-βNA to provide a "systems-level" view of proteasome function. nih.govbiorxiv.org

This approach typically involves the following steps:

Separating active proteasome complexes (e.g., 20S, 26S, and 30S) from cell lysates using native gel electrophoresis. nih.gov

Visualizing the catalytically active complexes directly in the gel by incubation with a fluorogenic substrate. nih.gov

Excising the fluorescent bands corresponding to active proteasome populations.

Identifying and quantifying the protein composition of these active complexes using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS). nih.govbiorxiv.org

This technique allows researchers to move beyond measuring the total amount of proteasome subunits in a cell and instead focus specifically on the assembled, active complexes. nih.gov Studies using this method have revealed that the composition of active proteasomes can differ significantly from the total pool of available proteasomal proteins. nih.govbiorxiv.org This has led to the discovery that a substantial portion of proteasomes in the cell may be inactive or have impaired activity, potentially due to the association of inhibitory proteins like Fub1 or the presence of immature, non-functional catalytic subunits within a fully assembled complex. nih.govbiorxiv.org

Exploring Emerging Roles of Peptidylglutamyl-peptide Hydrolase Activity in Unexplored Biological Contexts

Dysregulation of the proteasome is implicated in a wide range of human diseases, including neurodegenerative disorders, cancer, and autoimmune conditions. nih.govnih.gov While the role of the chymotrypsin-like activity is often highlighted, the specific contribution of the PGPH activity is an emerging area of intense investigation. Substrates such as Z-LLE-βNA are critical tools for dissecting the function of this specific catalytic site in these complex pathologies.

In neurodegenerative diseases like Alzheimer's and Parkinson's, an age-related decline in proteasome function is thought to contribute to the toxic accumulation of misfolded proteins. nih.gov Enhancing proteasome activity is being explored as a therapeutic strategy, and understanding how the activity of individual catalytic sites changes with age and disease progression is crucial. nih.gov

Conversely, increased proteasome activity is a hallmark of muscle wasting (atrophy) seen in conditions like cancer cachexia and sepsis. nih.gov Recent studies have shown that diet-derived advanced glycation end-products (AGEs) can induce muscle atrophy in vitro by activating the ubiquitin-proteasome system. mdpi.com Probing the specific role of the PGPH component in these catabolic processes could reveal new therapeutic targets.

A particularly novel area of research is the discovery that proteasomes can catalyze not only peptide hydrolysis but also "peptide splicing," where two distant fragments of a protein are ligated together to form a new peptide sequence. mpg.de Recent work has confirmed that human 20S proteasomes produce a significant number of these cis-spliced peptides. mpg.de The sequence preferences for peptide splicing differ from those for simple hydrolysis, suggesting a competition between the two catalytic activities. mpg.de As the PGPH site is responsible for cleavage after acidic residues, its involvement in generating or destroying potential splice sites is a fascinating and unexplored aspect of its biological function that warrants further investigation.

Q & A

Q. Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.